molecular formula C13H10ClN3O B14814807 6-(4-chlorophenyl)-2-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

6-(4-chlorophenyl)-2-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

Cat. No.: B14814807
M. Wt: 259.69 g/mol
InChI Key: MOFDYCUZUBTJRI-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a chlorophenyl and a methyl group as substituents.

Preparation Methods

The synthesis of 6-(4-chlorophenyl)-2-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-methyl-3-aminopyridine in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression . The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its therapeutic effects .

Properties

Molecular Formula

C13H10ClN3O

Molecular Weight

259.69 g/mol

IUPAC Name

6-(4-chlorophenyl)-2-methyl-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C13H10ClN3O/c1-17-13(18)10-6-7-11(15-12(10)16-17)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16)

InChI Key

MOFDYCUZUBTJRI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(N1)N=C(C=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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